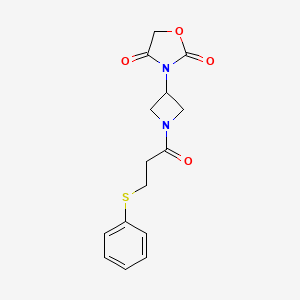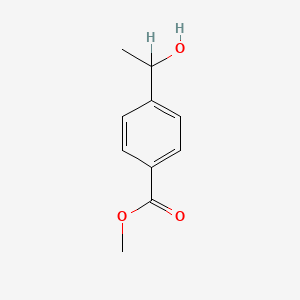
3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione is a sophisticated organic compound characterized by a unique structure that integrates a phenylthio group, an azetidine ring, and an oxazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione generally involves multiple steps, starting from the preparation of intermediate compounds that are sequentially combined under specific reaction conditions.
Step 1 Synthesis of Phenylthio Intermediate: The initial step often involves the reaction of a suitable starting material with a thiol compound to introduce the phenylthio group.
Reagents: Phenylthiol, suitable base (e.g., sodium hydride)
Conditions: Typically carried out in a polar aprotic solvent like dimethylformamide (DMF) under an inert atmosphere.
Step 2 Formation of Azetidine Ring: The intermediate from step 1 undergoes cyclization to form the azetidine ring.
Reagents: Cyclizing agent (e.g., triethylamine)
Conditions: Mild heating in an appropriate solvent (e.g., tetrahydrofuran, THF).
Step 3 Formation of Oxazolidine-2,4-Dione: The final step involves the formation of the oxazolidine-2,4-dione core through a condensation reaction.
Reagents: Specific condensing agent
Conditions: Reflux conditions in a solvent like toluene or chloroform.
Industrial Production Methods: On an industrial scale, the compound might be synthesized using optimized versions of these steps, with an emphasis on yield, purity, and cost-efficiency. Continuous flow techniques and catalytic processes can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes: 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione is prone to various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to sulfone derivatives.
Reduction: Specific functional groups within the molecule can be reduced under controlled conditions.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the azetidine and oxazolidine moieties.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction Reagents: Lithium aluminium hydride (LiAlH4), catalytic hydrogenation
Substitution Reagents: Halogens, organometallic reagents
Major Products Formed: Depending on the reaction type, major products can include:
Sulfone derivatives (oxidation)
Reduced functional groups (reduction)
Substituted azetidine and oxazolidine products (substitution)
Scientific Research Applications
3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione has a broad spectrum of applications:
Chemistry: Used as a building block in synthetic organic chemistry for the construction of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in material science for the development of novel materials with specific properties.
Mechanism of Action
The exact mechanism of action of 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione varies depending on its application:
In Chemistry: Functions as an intermediate that facilitates the formation of desired products through its reactive sites.
In Biology and Medicine: May interact with molecular targets such as enzymes or receptors, affecting cellular pathways and processes.
Comparison with Similar Compounds
3-(1-(3-Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione without the phenylthio group
Compounds with only an azetidine ring or oxazolidine core
Uniqueness: The presence of the phenylthio group provides distinctive reactivity and potential biological activity, making this compound particularly versatile for various applications.
In sum, 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione is an exceptional compound with significant scientific interest due to its intricate structure and diverse applications.
Properties
IUPAC Name |
3-[1-(3-phenylsulfanylpropanoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c18-13(6-7-22-12-4-2-1-3-5-12)16-8-11(9-16)17-14(19)10-21-15(17)20/h1-5,11H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQXWRKAWZRFSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCSC2=CC=CC=C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide](/img/structure/B2928738.png)
![4-chloro-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2928739.png)
![N-[(4-ethyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2928740.png)

![1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene](/img/structure/B2928743.png)

![N'-(3-chloro-2-methylphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]ethanediamide](/img/structure/B2928745.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide](/img/structure/B2928749.png)

![5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole](/img/structure/B2928758.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2928760.png)
